(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a thiazolidinone-indole hybrid characterized by a planar conjugated system formed by a thiazolidinone ring fused to an indol-2-one moiety. Key structural features include:
- Thiazolidinone core: A five-membered ring with sulfur at position 1, a carbonyl group at position 4, and a thione group at position 2.
- 2-Methoxyethyl substituent: Positioned at the nitrogen of the thiazolidinone ring, this aliphatic chain introduces hydrophilicity compared to aryl-substituted analogs.
- Z-configuration: The double bond at the 3-position ensures spatial alignment critical for π-π stacking and biological interactions.
Thiazolidinones are renowned for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-[4-hydroxy-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-7-6-16-13(18)11(21-14(16)20)10-8-4-2-3-5-9(8)15-12(10)17/h2-5,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBFRHREEJUCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyethylamine with a suitable thiazolidinone precursor under controlled conditions to form the thiazolidinone ring. This intermediate is then reacted with an indolone derivative to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, chromatography, or distillation would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. The thiazolidinone ring and indolone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Aryl groups (e.g., chlorophenyl, methoxyphenyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Aliphatic chains (e.g., 2-methoxyethyl, 3-methoxypropyl) increase solubility and metabolic stability due to ether linkages and reduced steric hindrance .
Biological Activity: Aryl-substituted analogs () show stronger antimicrobial and anticancer activities, likely due to π-π interactions with aromatic residues in enzymes (e.g., kinases, topoisomerases) . Aliphatic-substituted compounds (e.g., ) are less studied but may target non-aromatic binding pockets, such as allosteric sites in proteins .
Synthetic Complexity :
- Aryl-substituted derivatives often require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), increasing synthesis costs .
- The target compound’s aliphatic chain allows simpler alkylation steps, improving scalability .
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility : The 2-methoxyethyl group’s ether oxygen and short chain length enhance water solubility (~2.5 mg/mL predicted) compared to aryl analogs (<1 mg/mL) .
- Metabolism : Aliphatic chains are prone to oxidative metabolism (e.g., CYP450-mediated), whereas aryl groups undergo slower Phase I reactions .
- Target Binding : Molecular docking suggests the methoxyethyl group forms hydrogen bonds with polar residues (e.g., Ser, Thr), unlike hydrophobic interactions seen in aryl analogs .
Biological Activity
(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of sulfur and nitrogen atoms, which are critical for its biological activity.
1. Aldose Reductase Inhibition
Research has indicated that derivatives related to thiazolidinones exhibit potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study found that certain derivatives had submicromolar IC50 values, making them more effective than the clinically used inhibitor epalrestat . These findings suggest that (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one may also possess similar inhibitory properties.
2. Anticancer Activity
The compound's structural similarity to known anticancer agents raises interest in its potential cytotoxic effects. In vitro studies have shown that compounds with similar thiazolidinone structures exhibit antiproliferative activity against various cancer cell lines, including HepG2 (liver) and MDA-MB-231 (breast) cells . The mechanism often involves the induction of apoptosis through the modulation of cell signaling pathways.
3. Antimicrobial Properties
Thiazolidinone derivatives have demonstrated broad-spectrum antimicrobial activity. For example, certain derivatives have shown effectiveness against bacterial and fungal strains, indicating that (3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one may also contribute to this activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of aldose reductase leads to decreased sorbitol accumulation in cells, mitigating diabetic complications.
- Cell Cycle Arrest : Compounds in the same class have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
